Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate
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Overview
Description
Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate is an organophosphorus compound with the molecular formula C13H19F2O5P. This compound is notable for its unique structure, which includes both fluorine and methoxy groups, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable fluorinated alcohol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxides.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism by which Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity, allowing it to participate in a range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Diethyl (1-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate: Lacks the fluorine atoms, resulting in different reactivity and applications.
Diethyl (1,1-difluoro-2-hydroxyethyl)phosphonate: Lacks the methoxyphenyl group, affecting its chemical properties and uses.
Uniqueness
Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate is unique due to the combination of fluorine and methoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
IUPAC Name |
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2O5P/c1-4-19-21(17,20-5-2)13(14,15)12(16)10-6-8-11(18-3)9-7-10/h6-9,12,16H,4-5H2,1-3H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUSEDSQALMCSO-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)OC)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=C(C=C1)OC)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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